molecular formula C10H8OS B1616957 2-Methyl-4H-1-benzothiopyran-4-one CAS No. 771-40-4

2-Methyl-4H-1-benzothiopyran-4-one

Cat. No.: B1616957
CAS No.: 771-40-4
M. Wt: 176.24 g/mol
InChI Key: MGMTVGPDPYFNAU-UHFFFAOYSA-N
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Description

2-Methyl-4H-1-benzothiopyran-4-one is a sulfur-containing analog of the privileged benzopyran-4-one (chromone) scaffold, a structure recognized for its versatile pharmacological profiles and significance in medicinal chemistry . This compound serves as a versatile chemical building block, particularly in the design and synthesis of novel hybrid molecules for probing biological pathways and developing new therapeutic agents. Its core structure is integral to research focused on overcoming multi-drug resistance in cancer, as the benzopyran-4-one scaffold has demonstrated notable antiproliferative activities against a panel of cancer cell lines, including MDA-MB-231, while showing minimal cytotoxicity to normal cell lines like HEK-293 . Researchers value this compound for its potential to be conjugated with other pharmacophores, such as isoxazole, to create hybrid molecules that can enhance selective anticancer activity and induce apoptosis . The structural motif is also investigated for its kinase inhibitory activity and stability in biological systems, providing crucial insights for early-stage drug discovery . As part of the chromone family, which exhibits a wide spectrum of biological properties including anti-inflammatory, antioxidant, and antimicrobial activities, this thiopyran analog offers a distinct electronic and steric profile for structure-activity relationship (SAR) studies . The product is provided for research applications only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

771-40-4

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

2-methylthiochromen-4-one

InChI

InChI=1S/C10H8OS/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3

InChI Key

MGMTVGPDPYFNAU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=CC=CC=C2S1

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2S1

Other CAS No.

771-40-4

Origin of Product

United States

Scientific Research Applications

Synthesis of 2-Methyl-4H-1-benzothiopyran-4-one Derivatives

The synthesis of 2-methyl-4H-1-benzothiopyran-4-one can be achieved through several methods, including:

  • Wittig Reaction : The intramolecular Wittig reaction is commonly employed for synthesizing benzothiopyran derivatives. For instance, the reaction of silyl esters with (trimethylsilyl)methylenetriphenylphosphorane leads to the formation of 4H-1-benzothiopyran-4-ones in good yields .
  • One-Pot Reactions : Recent studies have demonstrated the feasibility of one-pot reactions involving deprotonated methyl 3-oxo compounds and isothiocyanates to produce various benzothiopyran derivatives .
  • Microwave-Assisted Synthesis : Microwave irradiation has been utilized to enhance the yield and efficiency of synthesizing thiochroman derivatives from β-arylthiopropanoic acids .

Biological Activities

The biological activities of 2-methyl-4H-1-benzothiopyran-4-one and its derivatives are noteworthy:

  • Antitumor Activity : Certain derivatives exhibit significant antitumor properties, with some showing inhibitory potency against cancer cell lines .
  • Antiviral Properties : Compounds derived from this class have been reported to possess antiviral activities, including efficacy against HIV .
  • Anti-inflammatory Effects : Some studies indicate that these compounds can act as anti-inflammatory agents, providing potential therapeutic benefits in inflammatory diseases .

Material Science Applications

In addition to biological applications, benzothiopyrans are being explored for their utility in material science:

  • Fluorescence Probes : The unique photophysical properties of benzothiopyran derivatives make them suitable for developing fluorescence probes used in biochemical assays .
  • Separation Techniques : 2-Methyl-4H-1-benzothiopyran-4-one can be effectively analyzed using high-performance liquid chromatography (HPLC), indicating its relevance in pharmacokinetics and impurity isolation in drug development .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 2-methyl-4H-1-benzothiopyran-4-one:

StudyMethodologyFindings
Barhoumi et al. (2017)One-pot synthesis with isothiocyanatesDeveloped new derivatives with notable biological activity against HIV and cancer cells .
Kumar et al. (2020)Microwave-assisted synthesisAchieved high yields of thiochroman derivatives, enhancing efficiency in synthesis .
Sielc Technologies (2018)HPLC analysisDemonstrated effective separation techniques for pharmacokinetic studies .

Comparison with Similar Compounds

Key Differences:

Property 2-Methyl-4H-1-benzothiopyran-4-one 4H-1-Benzopyran-4-one Derivatives
Core Heteroatom Sulfur (S) Oxygen (O)
Electron Density Higher due to S’s polarizability Lower
Reactivity Enhanced nucleophilic substitution Moderate
Biological Activity Anticancer, antifungal Antioxidant, anti-inflammatory

Examples of Benzopyranone Derivatives:

6-(1-Methylethyl)-4H-1-benzopyran-4-one (CAS 288399-58-6): Molecular formula: C₁₂H₁₂O₂ Lacks sulfur, reducing redox activity compared to benzothiopyranones . Primarily used in industrial applications due to lower toxicity concerns.

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one (CAS 14004-55-8):

  • Molecular formula: C₁₇H₁₄O₅
  • Contains hydroxyl and methoxy groups, enhancing antioxidant properties but limiting synthetic scalability .

Preparation Methods

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents/Conditions Yield/Remarks Reference
1 Microwave-assisted cyclization of β-arylthiopropanoic acids Aryl thiols, β-chloropropanoic acid, base, MW irradiation Quantitative yields
2 Intramolecular Wittig cyclization Silyl esters of S-acylthiosalicylic acids, (trimethylsilyl)methylenetriphenylphosphorane Good to excellent yields
3 Pd(II)-catalyzed cross-coupling of 2-sulfinyl-thiochromones Pd(OAc)₂, XPhos, DMF, arylboronic acids Moderate to good yields (up to 59%)
4 Regioselective alkylative cyclization 4-Hydroxy-2H-benzothiopyran-2-thione, propargyl bromide Good yields, regioselective

Q & A

Q. What are the common synthetic routes for 2-Methyl-4H-1-benzothiopyran-4-one, and what are their key reaction conditions?

  • Methodological Answer : A widely validated method involves conjugated addition–elimination using sulfinyl groups as leaving agents. For example, refluxing substituted benzothiopyranones with amines in isopropanol for 36 hours yields 2-amino derivatives in >70% yields without requiring column chromatography . Key conditions include solvent choice (e.g., isopropanol), temperature control (reflux), and avoidance of strong bases. Substrate scope is broad, accommodating electron-donating and withdrawing groups.

Q. How should researchers handle and store 2-Methyl-4H-1-benzothiopyran-4-one to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, safety goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust or aerosols .
  • Storage : Keep in airtight containers at 4°C , protected from light and moisture. Avoid incompatible materials like strong oxidizers .

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of 2-Methyl-4H-1-benzothiopyran-4-one?

  • Methodological Answer :
  • 1H NMR and LCMS : Confirm structural integrity and purity (≥98% via LCMS) .
  • FTIR : Identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (C₉H₈OS) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of 2-amino derivatives of 2-Methyl-4H-1-benzothiopyran-4-one?

  • Methodological Answer :
  • Solvent Optimization : Isopropanol outperforms polar aprotic solvents (e.g., DMF) due to better solubility and reduced side reactions .
  • Temperature Gradients : Reflux (82°C) balances reaction rate and stability. Lower temperatures (<60°C) lead to incomplete elimination.
  • Scale-Up : Demonstrated at 10-gram scale with 85% yield by maintaining stoichiometric amine ratios and controlled cooling .

Q. What mechanisms underlie the biological activities (e.g., anticancer, antifungal) of 2-Methyl-4H-1-benzothiopyran-4-one derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The thiopyranone core enables hydrogen bonding with enzyme active sites (e.g., kinases). Substituents at the 2-position (e.g., amino groups) enhance binding affinity .
  • Antifungal Action : Disruption of fungal membrane integrity via thiopyranone-lipid interactions .
  • In Silico Studies : Molecular docking with fungal CYP51 or human Akt1 kinases can predict bioactivity .

Q. How should researchers address discrepancies in spectral data (e.g., NMR, LCMS) when characterizing novel derivatives?

  • Methodological Answer :
  • Contradiction Analysis :

Solvent Artifacts : Check for residual solvent peaks (e.g., isopropanol in NMR) .

Tautomerism : Thiopyranone-ketoenol tautomerism may shift NMR signals. Use deuterated DMSO to stabilize tautomers .

Impurity Profiling : Compare LCMS retention times with synthetic intermediates to trace byproducts .

Q. What strategies mitigate toxicity risks during in vitro assays involving 2-Methyl-4H-1-benzothiopyran-4-one?

  • Methodological Answer :
  • Dose Optimization : Start with IC₅₀ values derived from cytotoxicity assays (e.g., MTT on HEK293 cells).
  • Respiratory Protection : Use NIOSH-certified respirators (P95 filters) to avoid inhalation of particulates .
  • Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Key Notes

  • Citations align with evidence IDs (e.g., refers to the synthetic protocol in ).
  • Advanced questions emphasize mechanistic insights and data-driven troubleshooting.

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